molecular formula C22H20ClN3O3S2 B2689041 N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-57-7

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2689041
CAS No.: 877655-57-7
M. Wt: 473.99
InChI Key: ALJSIDWKHJMTJY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a fused thiophene-pyrimidine core, a thioacetamide linkage, and distinct substituents: a 3-methoxyphenyl group at position 3 and a 2-chlorobenzyl moiety on the acetamide nitrogen. The 3-methoxyphenyl group introduces electron-donating properties, and the 2-chlorobenzyl substituent may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S2/c1-29-16-7-4-6-15(11-16)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-2-3-8-17(14)23/h2-8,11H,9-10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJSIDWKHJMTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the methoxyphenyl and chlorobenzyl groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. For example:

  • A study highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and others. These compounds showed promising IC50 values indicating potent cytotoxicity against these cancer types .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cells at low concentrations. For example:

Cell LineIC50 Value (µg/mL)Reference
MCF-70.0585
HeLa0.0692
HT-290.00217

These findings suggest that this compound could be further developed as a lead candidate for anticancer drug development.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the thieno[3,2-d]pyrimidine core significantly affect the biological activity of the compound. For instance:

  • Substituents on the benzyl group were found to enhance potency against certain cancer types while reducing toxicity towards normal cells . This highlights the importance of chemical structure in determining pharmacological efficacy.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Type Core Structure Key Features
Thieno[3,2-d]pyrimidinone Thiophene + pyrimidine High lipophilicity, sulfur-mediated interactions
Thiazolo[3,2-a]pyrimidine Thiazole + pyrimidine Increased polarity, potential H-bonding
Pyrimido[2,1-b]quinazoline Pyrimidine + quinazoline Extended π-system, reduced solubility

Substituent Analysis

Aromatic Substituents

  • 3-Methoxyphenyl Group : Electron-donating methoxy group at position 3 enhances stability through resonance and steric effects. Comparable to 11a (2,4,6-trimethylbenzylidene in ), but the methoxy group offers stronger electronic modulation than methyl groups .
  • 2-Chlorobenzyl Acetamide : The chloro substituent increases lipophilicity (ClogP ~2.8 estimated) compared to unsubstituted benzyl analogs. Similar to 4a in , which uses a 4-chlorophenyl group, but the ortho-chloro position may hinder rotational freedom .

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (ClogP) Biological Implications
3-Methoxyphenyl Electron-donating +0.5 Enhanced binding to hydrophobic pockets
2-Chlorobenzyl Mildly EW +1.2 Improved membrane permeability
5-Methylfuran-2-yl () Electron-withdrawing +0.3 Reduced metabolic stability

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: A strong carbonyl stretch at ~1700 cm⁻¹ (C=O of pyrimidinone) and absence of nitrile signals (~2220 cm⁻¹, cf. 11b in ) confirm structural differences .
  • NMR Data: 1H NMR: δ 3.8 ppm (singlet for OCH3), δ 4.2–4.5 ppm (methylene protons of thioacetamide), aromatic protons between δ 6.8–7.5 ppm. Comparable to 11a but distinct from cyano-containing analogs . 13C NMR: Peaks at ~165–170 ppm (C=O), 110–125 ppm (aromatic carbons), and 40–45 ppm (methylene carbons) .
  • Solubility: Moderate solubility in DMSO (>10 mg/mL) due to tetrahydrothieno ring, superior to fully aromatic systems like 12 in .

Biological Activity

N-(2-chlorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

Property Value
Molecular Formula C₁₈H₁₈ClN₃O₄S
Molecular Weight 397.86 g/mol
CAS Number 1798620-22-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit various enzymes and receptors involved in cell proliferation and survival pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thienopyrimidine compounds have shown potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) with IC50 values indicating high potency .

Structure-Activity Relationships (SAR)

The presence of specific substituents on the phenyl rings influences the biological activity of the compound:

  • Chloro Substituent : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : Contributes to increased electron density on the aromatic ring, enhancing interactions with biological targets.
  • Thieno[3,2-d]pyrimidine Core : Essential for the anticancer activity observed in related compounds.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thienopyrimidine derivatives similar to the target compound against various cancer cell lines. The results indicated that compounds with a methoxy group exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of thienopyrimidine derivatives. Compounds containing electron-withdrawing groups showed significant activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Synthesis: What are the foundational synthetic routes for this compound, and what critical intermediates should be prioritized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the thieno[3,2-d]pyrimidinone core (e.g., using 3-methoxyphenyl precursors) .
  • Reductive amination or condensation to attach the 2-chlorobenzyl group via a thioacetamide linker. Evidence suggests using iron powder in acidic conditions for nitro-group reduction, followed by cyanoacetic acid condensation .
  • Intermediate prioritization : Focus on stabilizing the tetrahydrothienopyrimidin-4-one intermediate, as its reactivity dictates downstream functionalization. Monitor purity via HPLC at each step to avoid cross-contamination .

Advanced Synthesis: How can reaction conditions be optimized for scale-up while maintaining yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Apply response surface methodology to variables like temperature, catalyst loading, and solvent polarity. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility in continuous systems .
  • Catalyst screening : Test alternatives to iron powder (e.g., Pd/C or enzymatic catalysts) to reduce side reactions during nitro-group reduction .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates, particularly during thiourea formation and cyclization steps .

Structural Characterization: What spectroscopic and crystallographic techniques resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D conformation of the thieno[3,2-d]pyrimidinone core. Evidence highlights intramolecular hydrogen bonding between the 4-oxo group and the thioacetamide sulfur, stabilizing the planar structure .
  • FTIR and NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to sulfur and oxygen. For example, the 4-oxo group shows a carbonyl stretch at ~1680 cm⁻¹ in FTIR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₀ClN₃O₃S₂) with <2 ppm error to distinguish from des-chloro impurities .

Biological Activity: How to design assays for evaluating target engagement and selectivity?

Methodological Answer:

  • Kinase inhibition profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) to assess selectivity. Structural analogs in show affinity for tyrosine kinases via hydrogen bonding with the pyrimidinone oxygen .
  • Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) to track subcellular localization. Correlate uptake with cytotoxicity in cancer cell lines (IC₅₀) .
  • Molecular docking : Align the compound’s conformation (from XRD data) with ATP-binding pockets using AutoDock Vina. Prioritize residues like Lys721 in EGFR for mutagenesis validation .

Computational Studies: Which quantum mechanical methods predict electronic properties relevant to bioactivity?

Methodological Answer:

  • HOMO-LUMO analysis : Calculate frontier orbitals using DFT (B3LYP/6-311+G(d,p)) to predict redox activity. Evidence shows a HOMO-LUMO gap of ~4.2 eV, indicating moderate electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic regions (e.g., 4-oxo group) for covalent bonding with cysteine residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen bond occupancy .

Data Contradiction Analysis: How to reconcile discrepancies in reported spectroscopic data?

Methodological Answer:

  • Solvent effects : Compare NMR chemical shifts in DMSO-d₆ vs. CDCl₃. For example, the 4-oxo proton may shift upfield by 0.3 ppm in polar solvents due to hydrogen bonding .
  • Crystallographic vs. computed structures : Overlay XRD coordinates with DFT-optimized geometries to identify torsional discrepancies (e.g., dihedral angles in the chlorobenzyl group) .
  • Batch variability : Use PCA on LC-MS data to trace impurities (e.g., des-methoxy byproducts) to specific reaction steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.